{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
Description
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is a chemical compound with the molecular formula C12H13ClN2OS It is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and an imidazole ring
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-15-11(7-16)6-14-12(15)17-8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJQXPOEEQOVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced via a thiol or disulfide intermediate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Sodium azide, potassium cyanide, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified imidazole derivatives.
Substitution: Azido derivatives, cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the imidazole ring suggests that it may interact with histidine residues in proteins, thereby modulating their activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial or antifungal activity due to its structural similarity to other known bioactive compounds.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the chlorobenzyl group may enhance the compound’s binding affinity to specific protein targets, leading to altered cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
- {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-4-yl}methanol
- {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-2-yl}methanol
Uniqueness
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is unique due to the specific positioning of the methyl and sulfanyl groups on the imidazole ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is a synthetic compound characterized by its unique imidazole ring structure, which includes a sulfanyl group and a chlorobenzyl moiety. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and cytotoxic effects against various cell lines. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₃ClN₂OS, with the following structural features:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Sulfanyl Group : Contributes to the compound's reactivity.
- Chlorobenzyl Moiety : Enhances hydrophobic interactions and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
- Signal Transduction : Involvement in cellular communication processes.
- Metabolic Processes : Potential effects on metabolic pathways through enzyme inhibition.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Inhibition of bacterial growth.
- Cytotoxic Effects : Inducing cell death in cancer cell lines.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human breast cancer (MCF-7) and melanoma (WM793) cell lines, showing significant growth inhibition.
- Mechanistic Studies : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
